Guanidine-15N3 hydrochloride

Description

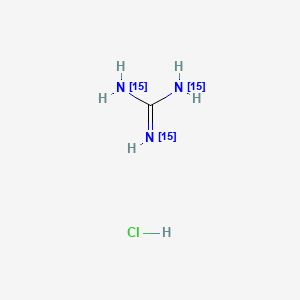

Structure

3D Structure of Parent

Properties

IUPAC Name |

guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i2+1,3+1,4+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-ZNYUTZBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=[15NH])([15NH2])[15NH2].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746056 |

Source

|

| Record name | (~15~N_3_)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121616-39-5 |

Source

|

| Record name | (~15~N_3_)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine-15N3 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Guanidine-15N3 Hydrochloride: A Dual-Function Reagent in Advanced Scientific Research

This guide provides an in-depth exploration of Guanidine-15N3 hydrochloride, a specialized, stable isotope-labeled compound that serves a unique dual purpose in modern research. It functions both as a powerful chaotropic agent for manipulating biomolecular structures and as a precise tracer for sophisticated analytical techniques. We will delve into the mechanistic principles, field-proven applications, and detailed methodologies that enable researchers to leverage this versatile reagent in proteomics, structural biology, and metabolomics.

Section 1: The Fundamental Duality of this compound

This compound is the isotopic form of guanidine hydrochloride where the three nitrogen atoms are the heavy isotope ¹⁵N instead of the common ¹⁴N.[1] This seemingly simple substitution creates a powerful two-in-one tool. On one hand, it retains the potent chaotropic properties of its unlabeled counterpart, capable of disrupting the non-covalent interactions that stabilize the native structure of proteins and nucleic acids.[2][3] On the other hand, the presence of the ¹⁵N labels provides a distinct mass and nuclear magnetic resonance signature, transforming the molecule into a valuable tracer for quantitative and structural analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4]

Its utility stems from this dual nature: it can be the agent that unfolds a protein for study, and simultaneously, a tool to track molecular fates and interactions with isotopic precision.

Section 2: Application as a Chaotropic Agent

As a strong chaotropic agent, guanidine hydrochloride disrupts the structure of macromolecules by interfering with hydrogen bonding and hydrophobic interactions.[2][5] This property is fundamental to several core laboratory workflows.

Protein Denaturation, Folding, and Stability Studies

The controlled denaturation of proteins is a cornerstone of biophysical chemistry, used to understand the forces governing their three-dimensional structure. Guanidine hydrochloride is a preferred denaturant for these studies.[5][6] By incrementally increasing the concentration of guanidine hydrochloride, researchers can induce a cooperative unfolding of a protein from its native state to a random coil. This transition can be monitored using techniques like circular dichroism or intrinsic tryptophan fluorescence.

The resulting data allows for the calculation of the protein's thermodynamic stability (ΔG°H₂O), a critical parameter in understanding protein function and the effects of mutations.[7] While effective, it's important to note that the ionic nature of Guanidine-HCl can mask some electrostatic interactions within proteins, which may yield different stability estimates compared to non-ionic denaturants like urea.[8][9]

Solubilization of Inclusion Bodies

Recombinant protein expression in hosts like E. coli often results in the formation of dense, insoluble aggregates known as inclusion bodies. Guanidine hydrochloride is the reagent of choice for solubilizing these aggregates.[5][10] High concentrations (typically 6 M) are used to completely denature and unfold the aggregated proteins, releasing individual polypeptide chains into solution.[10] This is the critical first step in virtually all protocols for refolding proteins from inclusion bodies into their biologically active conformation.[5][10]

Workflow for Solubilization and Refolding from Inclusion Bodies

Caption: Workflow for purifying recombinant proteins from insoluble inclusion bodies.

Nucleic Acid Extraction

In molecular biology, the integrity of DNA and RNA during extraction is paramount. Guanidine-based reagents are integral components of lysis buffers because they rapidly and effectively denature proteins, including potent degradative enzymes like RNases and DNases.[11][12][13] This inactivation protects the nucleic acids from degradation the moment the cell is lysed.[11] Furthermore, the high salt concentration created by guanidine hydrochloride facilitates the binding of nucleic acids to silica membranes, a common principle in modern purification kits.[14]

Section 3: Application as an Isotopic Tracer

The incorporation of three ¹⁵N atoms makes this compound a powerful tool for tracing and quantification in analytical chemistry.[1][4] Stable isotopes are non-radioactive and safe to handle, making them ideal for a wide range of experiments.[15]

Precursor for Labeled Amino Acid Synthesis

One of the most sophisticated uses of this compound is as a chemical precursor for the synthesis of ¹⁵N-labeled L-arginine.[16][17] The guanidinium group of arginine is synthesized by reacting a precursor like ornithine with a guanidinylating agent. Using this compound in this reaction ensures that the resulting arginine molecule carries the heavy isotope label in its side chain. This ¹⁵N-labeled arginine can then be supplied in cell culture media for the expression of isotopically labeled proteins.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proteins enriched with ¹⁵N-labeled arginine are invaluable for NMR spectroscopy studies.[16] Heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC) rely on the presence of the ¹⁵N isotope to resolve individual signals for each amino acid residue, allowing for detailed investigation of:

-

Protein Structure: Determining the three-dimensional fold of a protein in solution.

-

Protein Dynamics: Studying molecular motions across a range of timescales.

-

Ligand Binding: Identifying the specific residues at the binding interface between a protein and its partner (e.g., another protein, a small molecule drug).[18]

Mass Spectrometry (MS)

In proteomics and metabolomics, this compound serves as a tracer and an internal standard for quantitative analysis.[4]

-

Metabolic Tracing: It can be used to track the metabolic fate of guanidino-containing compounds in biological systems.[1] For instance, it can be used to synthesize labeled arginine to study nitric oxide production pathways.[19]

-

Quantitative Proteomics: As a component in generating ¹⁵N-labeled standards, it enables absolute quantification of proteins. The labeled protein is spiked into a sample, and the ratio of the MS signal from the labeled (heavy) and unlabeled (light) peptides is used to determine the precise amount of the target protein.[20]

-

Enhanced Digestion Protocols: While unlabeled guanidine hydrochloride must typically be removed before MS analysis to prevent signal suppression[21], its use in initial denaturation steps can significantly improve protein digestion efficiency, especially for complex samples, leading to better peptide coverage.[22][23][24]

Isotopic Labeling and Analysis Workflow

Caption: Synthesis of ¹⁵N-labeled protein for NMR and MS analysis.

Section 4: Key Experimental Protocols

Protocol 1: General Protein Denaturation

-

Preparation: Prepare a highly accurate stock solution of 8 M Guanidine-HCl in the desired buffer (e.g., 20 mM Phosphate, pH 7.4). Determine the precise concentration by measuring the refractive index.

-

Titration: Prepare a series of samples with a constant protein concentration and varying final concentrations of Guanidine-HCl (e.g., from 0 M to 6 M in 0.2 M increments).

-

Equilibration: Allow samples to equilibrate for a specified time (e.g., 2-12 hours) at a constant temperature.

-

Measurement: Measure the signal corresponding to protein folding (e.g., fluorescence emission maximum or circular dichroism signal at 222 nm).

-

Analysis: Plot the signal versus the denaturant concentration. Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cₘ) and the free energy of unfolding (ΔG°H₂O).

Protocol 2: Rapid Protein Digestion for Mass Spectrometry

This protocol is adapted from high-throughput proteomics workflows.[22][24]

-

Denaturation: Solubilize the protein sample in 6 M Guanidine-HCl, 50 mM Tris-HCl pH 8.0.

-

Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

-

Alkylation: Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

-

Digestion (Option A - Dilution): Dilute the sample 10-fold with 50 mM Tris-HCl pH 8.0 to reduce the Guanidine-HCl concentration to <0.6 M. Add trypsin and incubate overnight at 37°C.

-

Digestion (Option B - Lys-C): Add endoproteinase Lys-C and incubate for 4 hours at 37°C (Lys-C remains active in higher Guanidine-HCl concentrations). Then, dilute 4-fold and add trypsin for overnight digestion.

-

Cleanup: Acidify the sample with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction column before LC-MS/MS analysis.[21]

Data Summary

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 121616-39-5 | [1] |

| Molecular Formula | CH₆Cl¹⁵N₃ | [4] |

| Molecular Weight | 98.51 g/mol | [4] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

| Application | Typical Unlabeled Guanidine-HCl Concentration | Purpose |

| Protein Stability Studies | 0 - 8 M (Titration) | Controlled unfolding to measure thermodynamic stability.[7] |

| Inclusion Body Solubilization | 6 - 8 M | Complete denaturation of aggregated proteins.[5][10] |

| Nucleic Acid Lysis Buffer | 4 - 6 M | Denaturation of nucleases and other proteins.[14] |

| Protein Digestion (Initial) | 6 M | Denaturation prior to reduction and alkylation.[22] |

Conclusion

This compound is far more than a simple denaturant. It is a sophisticated, dual-function reagent that bridges the gap between biophysical chemistry and analytical chemistry. Its ability to controllably unfold macromolecules while simultaneously serving as a stable isotope tracer makes it an indispensable tool for researchers investigating protein structure, stability, and dynamics, as well as those developing quantitative assays for complex biological systems. The continued application of this compound will undoubtedly fuel further discoveries in drug development, structural biology, and systems-level proteomics.

References

-

Magen Biotech. Discover the Versatility of Guanidine Hydrochloride. [Link]

-

Monera, O. D., Kay, C. M., & Hodges, R. S. (1994). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Protein Science, 3(11), 1984–1991. [Link]

-

Poulsen, J. W., Madsen, C. T., Young, C., Poulsen, F. M., & Nielsen, M. L. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Journal of Proteome Research, 12(2), 1020–1030. [Link]

-

MP Biomedicals. Guanidine Hydrochloride. [Link]

-

Rohden, D. I., Toscano, G., Schanda, P., & Lichtenecker, R. J. (2021). Synthesis of Selectively 13C/2H/15N- Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry, 3(3), 946–955. [Link]

-

National Center for Biotechnology Information. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. [Link]

-

Backus, E. H. G., et al. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters. [Link]

-

DrugBank Online. GUANIDINE HYDROCHLORIDE API. [Link]

-

ResearchGate. Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. [Link]

-

MtoZ Biolabs. Can Guanidine Hydrochloride Be Used in Mass Spectrometry. [Link]

-

Semantic Scholar. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. [Link]

-

Shortle, D., & Meeker, A. K. (1986). Guanidine hydrochloride denaturation studies of mutant forms of staphylococcal nuclease. Proteins, 1(1), 81–89. [Link]

-

Qasim, M. A., et al. (2013). Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes. Protein and Peptide Letters. [Link]

-

Magen Biotech. The Power of Guanidine Hydrochloride in Nucleic Acid Extraction. [Link]

-

Noah Technologies Corporation. Guanidine Hydrochloride for Biochemical & Pharmaceutical Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Guanidine HCl: A Versatile Reagent for Nucleic Acid Isolation and Research. [Link]

-

PHAIDRA. Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. [Link]

-

Protein Expression and Purification Core Facility. 15N labeling of proteins in E. coli. [Link]

-

Rapid Labs. (2020). Why you should consider using a guanidine-free RNA stabilisation reagent. [Link]

-

Dizdaroglu, M., & Jaruga, P. (2012). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Austin, TX: Landes Bioscience. [Link]

-

Wierzbicki, M., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules. [Link]

-

SERVA Electrophoresis GmbH. Guanidine·HClmolecular biology grade. [Link]

-

University of Bristol. Expressing 15N labeled protein. [Link]

-

Sheinblatt, M. (1989). NMR studies on the induced denaturation of lysozyme by guanidine hydrochloride in the presence of the inhibitor (NAG)3. Biopolymers, 28(11), 1913–1921. [Link]

-

PubChem. Guanidine Hydrochloride. [Link]

-

Vincentelli, R., et al. (2004). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science. [Link]

-

SpectraBase. Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]

-

Zhang, F., et al. (2016). Benzylic rearrangement stable isotope labeling for quantitation of guanidino and ureido compounds in thyroid tissues by liquid chromatography-electrospray ionization mass spectrometry. Analytica Chimica Acta. [Link]

Sources

- 1. CAS 121616-39-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Get insights into Magen [magen-tec.com]

- 3. thomassci.com [thomassci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mpbio.com [mpbio.com]

- 6. goldbio.com [goldbio.com]

- 7. Guanidine hydrochloride denaturation studies of mutant forms of staphylococcal nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. rapidlabs.co.uk [rapidlabs.co.uk]

- 13. serva.de [serva.de]

- 14. Get insights into Magen [magen-tec.com]

- 15. chempep.com [chempep.com]

- 16. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. phaidra.univie.ac.at [phaidra.univie.ac.at]

- 18. NMR studies on the induced denaturation of lysozyme by guanidine hydrochloride in the presence of the inhibitor (NAG)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ckisotopes.com [ckisotopes.com]

- 20. tsapps.nist.gov [tsapps.nist.gov]

- 21. Can Guanidine Hydrochloride Be Used in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 22. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Guanidine-15N3 Hydrochloride for Advanced Research Applications

This guide provides an in-depth exploration of the chemical and physical properties of Guanidine-15N3 hydrochloride, a stable isotope-labeled compound indispensable in modern biochemical and biomedical research. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles behind its application, supported by field-proven insights and detailed experimental protocols.

Introduction: The Significance of Isotopic Labeling with this compound

Guanidine hydrochloride is a powerful chaotropic agent widely recognized for its ability to denature proteins by disrupting the intricate network of non-covalent interactions that stabilize their native conformation.[1] The introduction of the stable isotope, Nitrogen-15 (¹⁵N), at all three nitrogen positions transforms this fundamental biochemical tool into a sophisticated probe for a variety of analytical techniques. This compound allows for the precise tracking and quantification of nitrogen atoms in biological systems, making it an invaluable asset in metabolic studies, protein synthesis analysis, and advanced spectroscopic applications such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]

This guide will navigate through the essential chemical and physical characteristics of this compound, its analytical characterization, and its pivotal applications, with a focus on protein denaturation and isotopic labeling for structural biology.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| Synonyms | Guanidine-15N3 monohydrochloride, Guanidinium-15N3 chloride | [2][6] |

| CAS Number | 121616-39-5 | [1][4] |

| Molecular Formula | CH₅¹⁵N₃·HCl | [1][7] |

| Molecular Weight | 98.51 g/mol | [4][8] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [4][5] |

| Appearance | White crystalline solid/powder | [4][9] |

| Melting Point | 185-189 °C (literature) | [4][10] |

| Solubility in Water | Highly soluble. Approximately 6 M at room temperature. Heating to ~35°C is required to achieve an 8 M solution. | [7][9] |

| pKa | 13.6 (for unlabeled Guanidine) | [11] |

This compound is a hygroscopic solid and should be stored in a cool, dry place with the container tightly sealed to prevent moisture absorption.[12][13]

Analytical Characterization

The identity and purity of this compound are typically confirmed through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry will reveal a characteristic mass shift compared to its unlabeled counterpart. The molecular ion of the ¹⁵N-labeled guanidinium cation ([CH₅¹⁵N₃]⁺) is expected at m/z 63, a 3-unit increase from the unlabeled guanidinium ion (m/z 60), directly confirming the incorporation of three ¹⁵N atoms.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The FTIR spectrum of guanidine hydrochloride shows characteristic peaks corresponding to N-H stretching, C=N stretching, and N-H bending vibrations. While isotopic substitution with ¹⁵N will induce slight shifts in the vibrational frequencies to lower wavenumbers, the overall spectral pattern will be very similar to that of the unlabeled compound. A reference spectrum for unlabeled guanidine hydrochloride can be found in various spectral databases.[16][17]

Key Applications and Experimental Protocols

This compound's utility spans several areas of biochemical research, primarily centered around its chaotropic nature and its isotopic label.

Protein Denaturation and Refolding Studies

Guanidine hydrochloride is a more potent denaturant than urea.[1] A 6 M solution is often sufficient to completely unfold most proteins.[8] This process is crucial for solubilizing proteins from inclusion bodies, assessing protein stability, and in protein refolding protocols to obtain biologically active material.[18][19]

The denaturation process involves the disruption of the delicate balance of non-covalent forces that maintain a protein's three-dimensional structure. Guanidine hydrochloride achieves this through:

-

Disruption of Hydrogen Bonds: It competes with and breaks the intramolecular hydrogen bonds that are fundamental to secondary structures like alpha-helices and beta-sheets.[1]

-

Weakening of the Hydrophobic Effect: It increases the solubility of nonpolar amino acid side chains, thereby disrupting the hydrophobic core that is a major driving force for protein folding.[1]

-

Direct Interaction: Guanidinium ions can directly bind to the protein surface, favoring the unfolded state.[1]

This protocol provides a general guideline for the denaturation of a protein sample. The optimal conditions, particularly the final guanidine hydrochloride concentration, may need to be determined empirically for each specific protein.[1]

Materials:

-

This compound (or unlabeled Guanidine hydrochloride)

-

Buffer of choice (e.g., Tris-HCl, Phosphate-buffered saline)

-

Protein sample

-

Reducing agent (optional, e.g., DTT, β-mercaptoethanol) for proteins with disulfide bonds.

-

Spectrometer (e.g., Circular Dichroism, Fluorescence) to monitor unfolding.

Procedure:

-

Preparation of a 6 M Guanidine Hydrochloride Stock Solution:

-

To prepare 100 mL of a 6 M solution, weigh out 59.11 g of this compound.

-

In a beaker with a magnetic stir bar, add the this compound.

-

Add the desired buffer to a volume slightly less than 100 mL (e.g., 80 mL).

-

Stir at room temperature until the solid is completely dissolved. This may take some time.

-

Adjust the final volume to 100 mL with the buffer.

-

Verify and, if necessary, adjust the pH of the solution after the guanidine hydrochloride has dissolved.

-

-

Protein Denaturation:

-

Start with a concentrated protein sample to minimize dilution.

-

Add the 6 M Guanidine hydrochloride stock solution to your protein sample to achieve the desired final concentration (typically between 3 M and 6 M).[8]

-

If the protein contains disulfide bonds that need to be reduced to achieve complete unfolding, add a reducing agent such as DTT to a final concentration of 5-10 mM.

-

Incubate the sample at a controlled temperature (e.g., room temperature) for a sufficient time to allow for complete unfolding. This can range from minutes to several hours. The unfolding process can be monitored using spectroscopic techniques.

-

Isotopic Labeling for NMR Structural Studies

While this compound is not typically used as the primary nitrogen source for uniform labeling of proteins during expression in systems like E. coli (where ¹⁵NH₄Cl is more common), it can be a crucial component in specific labeling strategies and in the refolding of deuterated proteins for NMR studies.[4][20] For instance, after expressing a protein in D₂O-based minimal media to achieve high levels of deuteration (which simplifies NMR spectra of large proteins), the protein is often purified from inclusion bodies under denaturing conditions using guanidine hydrochloride.[4] The subsequent refolding into an aqueous H₂O-based buffer allows for the exchange of deuterons at exchangeable amide positions for protons, making them visible in ¹H-¹⁵N HSQC experiments. Using ¹⁵N-labeled guanidine hydrochloride in this process ensures that the denaturing agent itself does not contribute to any background signal in ¹⁵N-edited NMR experiments.

Caption: Workflow for preparing a deuterated, ¹⁵N-labeled protein for NMR analysis.

Safety and Handling

Guanidine hydrochloride is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[11][21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[22]

-

Handling: Avoid generating dust. Use in a well-ventilated area or with appropriate exhaust ventilation.[11][22] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][23] Keep the container tightly closed.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[11][21]

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before use.[11][21][22]

Conclusion

This compound is a specialized and powerful tool for researchers in the life sciences. Its properties as a potent protein denaturant are enhanced by the presence of the ¹⁵N stable isotope, enabling advanced analytical applications. A thorough understanding of its chemical and physical properties, coupled with the implementation of robust experimental protocols and adherence to safety guidelines, will empower researchers to leverage this compound to its full potential in elucidating complex biological processes.

References

-

Protocol Online. (n.d.). denature a protein of interest. Retrieved from [Link]

-

Solubility of Things. (n.d.). Guanidine hydrochloride. Retrieved from [Link]

-

BioShop Canada Inc. (n.d.). SAFETY DATA SHEET - GUANIDINE HYDROCHLORIDE. Retrieved from [Link]

-

Interchim. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]

-

BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Guanidine. Retrieved from [Link]

-

PubChem. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]

-

Heyer Lab. (n.d.). Denaturing purification of Insoluble Proteins. Retrieved from [Link]

-

Shizuishan Pengsheng Chemical Co., Ltd. (2022, November 8). Manufacture process for Guanidine hydrochloride. Retrieved from [Link]

-

Tyler, R. C., Sreenath, H. K., Singh, S., Aceti, D. J., Bingman, C. A., Markley, J. L., & Fox, B. G. (2005). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 14(6), 1643–1655. Retrieved from [Link]

-

Charles River Laboratories. (2011, August 8). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Guanidine. Retrieved from [Link]

-

NIST. (n.d.). Guanidine. Retrieved from [Link]

-

SpectraBase. (n.d.). Guanidine, monohydrochloride. Retrieved from [Link]

-

Bakels, M. C., Woutersen, S., & Bonn, M. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters, 4(19), 3363-3367. Retrieved from [Link]

-

NIST. (n.d.). guanidinium chloride. Retrieved from [Link]

- Google Patents. (n.d.). US4542240A - Process for the production of guanidine hydrochloride.

-

University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]

-

Williamson, D., & Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555–1567. Retrieved from [Link]

-

Lukavsky, P. J., & Puglisi, J. D. (2004). Isotope labeling strategies for NMR studies of RNA. RNA, 10(6), 889–893. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). 15N chemical shifts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 121616-39-5: this compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. itqb.unl.pt [itqb.unl.pt]

- 5. Guanidine-15N3 15N 98atom 121616-39-5 [sigmaaldrich.com]

- 6. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. denature a protein of interest - Protein and Proteomics [protocol-online.org]

- 9. interchim.fr [interchim.fr]

- 10. Guanidine-15N3 15N 98atom 121616-39-5 [sigmaaldrich.com]

- 11. biospectra.us [biospectra.us]

- 12. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 15. Nitrogen NMR [chem.ch.huji.ac.il]

- 16. spectrabase.com [spectrabase.com]

- 17. guanidinium chloride [webbook.nist.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.fi [fishersci.fi]

- 22. bioshopcanada.com [bioshopcanada.com]

- 23. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

Guanidine-15N3 hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to Guanidine-15N3 Hydrochloride for Advanced Research Applications

Introduction

This compound is a stable isotope-labeled (SIL) form of guanidine hydrochloride, a compound widely recognized for its potent chaotropic and protein denaturing properties.[1][2] The incorporation of three heavy nitrogen-15 (¹⁵N) isotopes into the guanidine core provides a mass shift that makes it an invaluable tool for researchers, scientists, and drug development professionals.[3] This guide offers a comprehensive overview of its fundamental properties, synthesis considerations, and critical applications, with a focus on providing actionable insights for laboratory practice. The presence of the ¹⁵N labels allows for precise tracking and quantification in complex biological matrices, positioning this compound as a key enabling reagent in modern proteomics, metabolomics, and pharmaceutical research.[3][4]

Core Physicochemical Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. This compound is a white crystalline solid that is highly soluble in water.[2][5] Its key identifiers and physical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 121616-39-5 | [3][5][6] |

| Molecular Formula | CH₅¹⁵N₃·HCl | [6] |

| Linear Formula | H₂¹⁵NC(=¹⁵NH)¹⁵NH₂·HCl | [5] |

| Molecular Weight | 98.51 g/mol | [4][5][6] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [5] |

| Mass Shift | M+3 | [5] |

| Physical Form | Solid / Crystalline Powder | [5] |

| Melting Point | 185-189 °C | [5] |

| Solubility | Highly soluble in water | [2] |

Synthesis and Isotopic Labeling

The synthesis of unlabeled guanidine hydrochloride is typically achieved through the reaction of dicyandiamide with ammonium chloride at elevated temperatures (170-230°C).[7][8] This process involves a melt reaction to produce the crude product, which is then purified through dissolution, filtration, and recrystallization.

For the isotopically labeled this compound, the synthetic pathway remains conceptually similar but necessitates the use of precursors enriched with the nitrogen-15 isotope. The strategic introduction of ¹⁵N-labeled reagents, such as ¹⁵N-ammonium chloride, is critical to achieving the desired triply-labeled final product.

Caption: Workflow for using Guanidine-15N3 HCl as an internal standard.

Tracer in Metabolic and Biochemical Studies

The ¹⁵N labels serve as a tracer to follow the metabolic fate of guanidino compounds in biological systems. [3]Researchers can introduce this compound into cell cultures or in vivo models to track its incorporation into downstream metabolites, study nitrogen metabolism, and elucidate biochemical pathways. [3]This is particularly valuable in drug development for understanding the mechanism of action and metabolic profile of guanidine-based therapeutics. [9]

Protein Denaturation and Structural Studies

While unlabeled guanidine hydrochloride is famous for its use as a strong protein denaturant, the ¹⁵N-labeled version offers unique advantages. [1][10]In structural biology, particularly using NMR, this compound can be used to study the processes of protein denaturation and refolding. The ¹⁵N labels provide specific spectroscopic signals that can be monitored to understand the interactions between the denaturant and the protein at an atomic level.

Experimental Protocol: Use as an Internal Standard in LC-MS

This protocol provides a validated methodology for using this compound as an internal standard for quantifying an unlabeled analyte in a plasma sample.

Objective: To accurately quantify Analyte X in human plasma using a calibration curve and this compound as an internal standard (IS).

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Analyte X in methanol.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in methanol. The causality for using methanol is its ability to solubilize the compounds and its compatibility with protein precipitation.

-

-

Preparation of Calibration Standards and QC Samples:

-

Serially dilute the Analyte X stock solution with methanol to prepare working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Prepare separate working solutions for Quality Control (QC) samples (Low, Mid, High concentrations).

-

-

Preparation of Internal Standard Working Solution:

-

Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. Acetonitrile is chosen as the protein precipitation solvent for its efficiency.

-

-

Sample Preparation Workflow:

-

Aliquot 50 µL of blank plasma, calibration standards, QC samples, and unknown samples into separate 1.5 mL microcentrifuge tubes.

-

Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to each tube. This step simultaneously adds the IS and precipitates plasma proteins.

-

Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis. This self-validating step ensures that only the soluble fraction containing the analyte and IS is injected, preventing column clogging.

-

-

LC-MS Analysis:

-

Inject the prepared samples onto an appropriate LC-MS system.

-

Develop a chromatographic method to separate the analyte from matrix interferences.

-

Set up the mass spectrometer to monitor specific precursor-product ion transitions for both the unlabeled analyte and the Guanidine-15N3 HCl (IS).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the IS for all standards, QCs, and samples.

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

While isotopic labeling does not alter the fundamental chemical reactivity, this compound should be handled with the same precautions as its unlabeled counterpart. [11][12]It is classified as harmful if swallowed and causes skin and eye irritation. [13]

| Hazard Category | Precautionary Measures | Source(s) |

|---|---|---|

| Handling | Use with adequate ventilation. Minimize dust generation. Wash hands thoroughly after handling. | [11][12] |

| Personal Protective Equipment (PPE) | Wear appropriate safety glasses, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat. | [13][14] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. The compound is hygroscopic (absorbs moisture from the air). | [11][14] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | [11][13] |

| First Aid (Skin) | Immediately flush skin with plenty of water. Remove contaminated clothing. | [11] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [12]|

Conclusion

This compound is more than just an isotopically labeled compound; it is a precision tool that enables researchers to achieve higher standards of accuracy and insight in quantitative and mechanistic studies. Its role as an internal standard in mass spectrometry and NMR is critical for robust analytical method development in the pharmaceutical industry. [4]Furthermore, its utility as a metabolic tracer provides a window into complex biological processes, making it an indispensable reagent for scientists working at the forefront of biochemical and medical research. [3]Proper understanding of its properties, applications, and handling procedures is key to unlocking its full potential in the laboratory.

References

-

Cole-Parmer. Material Safety Data Sheet - Guanidine hydrochloride. [Link]

-

Bioshop Canada. safety data sheet - guanidine hydrochloride. [Link]

-

Noveeast. Guanidine Hydrochloride for Biochemical & Pharmaceutical Applications. [Link]

-

Autech Industry. Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. [Link]

-

BioSpectra, Inc. Safety Data Sheet Guanidine Hydrochloride. [Link]

-

Solubility of Things. Guanidine hydrochloride. [Link]

-

Yacoo Science. What Are The Applications of Guanidine hydrochloride (50-01-1). [Link]

-

Shizuishan Pengsheng Chemical Co., Ltd. Manufacture process for Guanidine hydrochloride. [Link]

-

Journal of Chemical and Pharmaceutical Research. Applications of Guanidine in Pharmaceutical Field. [Link]

-

PubChem. Guanidine Hydrochloride. [Link]

- Google Patents. US4542240A - Process for the production of guanidine hydrochloride.

- Google Patents. CN1247536C - Process for preparing guanidine hydrochloride.

Sources

- 1. Guanidine hydrochloride | 50-01-1 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 121616-39-5: this compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Guanidine-15N3 15N 98atom 121616-39-5 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Manufacture process for Guanidine hydrochloride - Shizuishan Pengsheng Chemical Co., Ltd [pengshengchem.com]

- 9. jocpr.com [jocpr.com]

- 10. 搜索 (5) [xgchemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. bioshopcanada.com [bioshopcanada.com]

- 13. biospectra.us [biospectra.us]

- 14. fishersci.fi [fishersci.fi]

Principle of isotopic labeling with Guanidine-15N3 hydrochloride

An In-Depth Technical Guide to Isotopic Labeling with Guanidine-¹⁵N₃ Hydrochloride

Abstract

In the landscape of quantitative proteomics, the ability to accurately measure changes in protein abundance is paramount for unraveling complex biological processes and accelerating drug discovery. Isotopic labeling strategies coupled with mass spectrometry (MS) have become cornerstone technologies for achieving this. This guide provides a comprehensive exploration of a powerful and cost-effective chemical labeling method: the guanidination of lysine residues using Guanidine-¹⁵N₃ hydrochloride. We will dissect the core chemical principles, provide field-proven experimental protocols, and discuss the strategic advantages of converting lysine to its ¹⁵N-labeled homoarginine analog. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to successfully implement this technique for robust and reliable protein quantification.

The Foundational Chemistry: The Guanidination Reaction

At its core, the utility of this labeling strategy hinges on a specific chemical transformation known as guanidination. This reaction targets the primary ε-amino group on the side chain of lysine residues within a protein or peptide.

The "Arginine Effect": A Boost for Mass Spectrometry

Tryptic digestion, a standard in proteomics workflows, cleaves proteins C-terminal to lysine (Lys) and arginine (Arg) residues. However, in mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), peptides ending in arginine exhibit a significantly stronger signal than those ending in lysine.[1] This is due to the higher basicity (pKa ≈ 12.5) of arginine's guanidinium group compared to lysine's primary amine (pKa ≈ 10.5), which facilitates more efficient protonation and ionization.[1]

Guanidination masterfully exploits this "arginine effect." By reacting the ε-amino group of lysine with a guanidinating agent, it is converted into a homoarginine residue, an analog of arginine.[1][2] This chemical conversion effectively makes lysine-terminated peptides behave like arginine-terminated peptides in the mass spectrometer, leading to enhanced ionization efficiency and a marked improvement in their detection.[3]

Introducing the Isotopic Label: Guanidine-¹⁵N₃ Hydrochloride

The quantitative power of this technique is introduced by using an isotopically labeled version of the guanidinating reagent. Guanidine-¹⁵N₃ hydrochloride is a specialized molecule where the three nitrogen atoms of the guanidino group are heavy ¹⁵N isotopes instead of the common ¹⁴N isotope.[4][5]

When a peptide is derivatized with this "heavy" reagent, each modified lysine residue gains a predictable mass increment due to the three ¹⁵N atoms. This stable isotope tag does not alter the chemical properties of the peptide but provides a clear mass signature for detection by the mass spectrometer.

Caption: Chemical conversion of a lysine residue to ¹⁵N₃-labeled homoarginine.

Principle of Differential Labeling for Quantitative Analysis

The strategy for relative quantification involves differential labeling of two distinct samples (e.g., "Control" vs. "Treated").

-

Sample Preparation: Two protein samples are independently extracted, denatured, and digested with trypsin.

-

Differential Labeling: One peptide digest (e.g., Control) is labeled with a "light," unlabeled guanidinating reagent (such as O-methylisourea). The other peptide digest (e.g., Treated) is labeled with the "heavy" Guanidine-¹⁵N₃ hydrochloride.[6]

-

Sample Combination: The light- and heavy-labeled samples are then combined into a single mixture. This step is crucial as it ensures that both samples are subjected to identical downstream processing and analysis, minimizing experimental variability.

-

Mass Spectrometry Analysis: The combined sample is analyzed by LC-MS/MS. In the mass spectrum, each guanidinated peptide appears as a pair of peaks—a doublet.

-

Quantification: The "light" peak corresponds to the peptide from the control sample, and the "heavy" peak corresponds to the peptide from the treated sample. The mass difference between the peaks is fixed and predictable based on the number of lysine residues in the peptide. The relative abundance of the peptide in the two original samples is determined by calculating the ratio of the signal intensities of the heavy and light peaks.[6][7]

Caption: Workflow for relative protein quantification using differential guanidination.

Strategic & Technical Considerations

Advantages of Guanidine-¹⁵N₃ Labeling

-

Enhanced Signal: Significantly improves the detection of lysine-containing peptides, increasing overall protein sequence coverage.[1][8]

-

Cost-Effectiveness: The reagents are generally less expensive than many other commercial isotopic labeling kits.[6]

-

Universality: As a post-digestion chemical labeling method, it can be applied to virtually any protein sample, regardless of its source or the organism's ability to incorporate metabolic labels.

-

Robust Chemistry: The guanidination reaction is specific and high-yielding when performed under optimal conditions.[2]

Key Experimental Parameters

-

Reaction pH: The guanidination reaction is highly pH-dependent and requires alkaline conditions (pH > 10.5, optimally around 11.3) to ensure the lysine ε-amino group is deprotonated and thus reactive.[1] Ammonium hydroxide is a commonly used buffer for this purpose.[6]

-

Reaction Completion: For accurate quantification, the labeling reaction must be driven to completion. Incomplete labeling will skew quantitative ratios and complicate data analysis. It is essential to validate the reaction efficiency.[2]

-

Sample Purity: Salts and other buffer components from the guanidination reaction can interfere with MALDI-MS analysis. A desalting step using C18 solid-phase extraction (e.g., ZipTips) is mandatory before spotting the sample onto the MALDI plate.[1]

-

Side Reactions: While highly specific for the ε-amino group of lysine, side reactions can occur at the N-terminus of peptides under certain conditions (e.g., high temperature or prolonged incubation).[9] Protocols should be optimized to minimize this.

Experimental Methodologies

Protocol 1: In-Solution Guanidination of Tryptic Peptides

This protocol outlines the standard procedure for labeling tryptically digested proteins for quantitative MS analysis.

Materials:

-

Lyophilized peptide samples (from tryptic digestion)

-

Guanidination Reagent: Guanidine-¹⁵N₃ hydrochloride or O-methylisourea hemisulfate (for light labeling)

-

Guanidination Buffer: 2.85 M Ammonium Hydroxide (NH₄OH)

-

Reaction Stop Solution: 10% Trifluoroacetic Acid (TFA)

-

Ultrapure water

-

C18 Desalting Tips

Procedure:

-

Reagent Preparation: Prepare the Guanidination Reagent solution by dissolving O-methylisourea hemisulfate (or the ¹⁵N₃-labeled equivalent) in ultrapure water. A typical concentration is ~1.1 M.[10]

-

Peptide Reconstitution: Reconstitute the dried peptide sample in a small volume (e.g., 10 µL) of ultrapure water or a low-concentration ammonium bicarbonate buffer.

-

pH Adjustment: To ensure optimal pH for the reaction, add an equal volume (10 µL) of the Guanidination Buffer (e.g., 2.85 M NH₄OH) to the peptide solution. Vortex briefly to mix.

-

Labeling Reaction: Add 10 µL of the prepared Guanidination Reagent to the peptide/buffer mixture. For the "no guanidination" or "light" control, add an equivalent volume of ultrapure water instead of the reagent.

-

Incubation: Incubate the reaction mixture for 30 minutes at 65°C in a heat block or water bath. Causality Note: The elevated temperature accelerates the reaction to ensure it reaches completion within a practical timeframe.

-

Stopping the Reaction: Stop the reaction by acidifying the sample. Add 30-60 µL of the Stop Solution (10% TFA) to bring the pH below 3. This protonates the remaining amines, halting the reaction.

-

Sample Desalting: Before MS analysis, the sample must be desalted to remove interfering salts and excess reagents. Use a C18 tip according to the manufacturer's protocol. Elute the purified peptides in a suitable solvent for MS (e.g., 50% acetonitrile, 0.1% TFA).

Self-Validation: To verify reaction completion, analyze a small aliquot of a standard peptide (e.g., Angiotensin) before and after the guanidination procedure. The spectrum of the guanidinated sample should show a complete shift in the peptide's mass (a monoisotopic mass increase of 42.0218 Da per lysine) and the disappearance of the original peak.

Protocol 2: Mass Spectrometry and Data Analysis

-

MS Acquisition: Analyze the combined, desalted sample using a MALDI-TOF/TOF or LC-ESI-MS/MS instrument. Acquire data in a manner that allows for both peptide identification (MS/MS) and quantification (MS1).

-

Data Processing: Use appropriate software to process the raw data. The key steps involve:

-

Peak Picking: Identifying all isotopic clusters in the MS1 spectra.

-

Feature Finding: Locating the "light" and "heavy" peptide pairs based on their expected mass difference.

-

Database Searching: Submitting the MS/MS fragmentation data to a search engine (e.g., Mascot, Sequest) to identify the peptide sequences.

-

-

Quantification: For each identified peptide pair, calculate the ratio of the integrated area of the heavy peak to the light peak.

-

Protein-Level Quantification: Aggregate the peptide ratios to infer the relative abundance of the parent proteins. Statistical tests should be applied to determine the significance of observed changes.

Data Presentation and Troubleshooting

Quantitative data should be summarized clearly to facilitate interpretation.

Table 1: Example Quantitative Proteomics Data Summary

| Protein ID | Peptide Sequence | m/z (Light) | m/z (Heavy) | Heavy/Light Ratio | p-value | Regulation |

| P02769 | K.VPQVSTPTLVEVSR.N | 915.04 | 918.04 | 2.54 | 0.008 | Up |

| P62258 | K.DLQDMIAQYADETR.R | 899.43 | 902.43 | 0.45 | 0.012 | Down |

| P10636 | R.YFDEEFLK.L | 572.27 | 575.27 | 1.05 | 0.890 | Unchanged |

Table 2: Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Labeling | Reaction pH too low; Insufficient incubation time/temperature; Degraded reagent. | Verify pH of the reaction buffer is >10.5. Increase incubation time or temperature slightly. Use freshly prepared guanidination reagent.[11] |

| Poor MS Signal | High salt concentration in the sample; Low peptide concentration. | Ensure thorough desalting with a C18 tip post-reaction. Concentrate the sample before analysis. |

| Unexpected Mass Shifts | Side reactions at the N-terminus or other residues.[11] | Optimize reaction conditions (lower temperature, shorter incubation). Use a protocol that minimizes N-terminal reactions.[11] |

| No "Heavy" Peak Seen | Failure of the heavy labeling reaction; Sample mixing error. | Re-run the heavy labeling reaction with fresh reagents. Verify that both light and heavy samples were combined before MS analysis. |

Conclusion

Isotopic labeling through guanidination with Guanidine-¹⁵N₃ hydrochloride is a robust, accessible, and powerful technique in the quantitative proteomics toolkit. By converting lysine to a ¹⁵N-labeled homoarginine, it not only facilitates accurate relative quantification but also enhances the mass spectrometric detection of lysine-containing peptides. Understanding the underlying chemistry, carefully controlling reaction parameters, and validating the workflow are critical for success. When properly implemented, this method provides researchers and drug development professionals with a reliable means to quantify proteome-wide changes, offering deep insights into cellular function, disease mechanisms, and therapeutic response.

References

- Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. (n.d.).

- Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. (n.d.).

-

Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. (2013). Analytical Chemistry. [Link]

-

Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. (2019). Analytical Chemistry. [Link]

-

Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. (2015). Amino Acids. [Link]

-

Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. (2007). Journal of Biomolecular NMR. [Link]

-

Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. (2004). Journal of Proteome Research. [Link]

-

Measurement of >15>N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. (1991). Biological Mass Spectrometry. [Link]

-

Rapid determination of [guanidino-15N]arginine in plasma with gas chromatography--mass spectrometry: application to human metabolic studies. (1983). Analytical Biochemistry. [Link]

-

Guanidination Chemistry for Qualitative and Quantitative Proteomics. (2006). Rapid Communications in Mass Spectrometry. [Link]

-

Guanidination reaction. (n.d.). ResearchGate. [Link]

-

Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. (2013). Analytical Chemistry. [Link]

-

Optimization of Guanidination Procedures for MALDI Mass Mapping. (2002). Analytical Chemistry. [Link]

-

An optimized guanidination method for large-scale proteomic studies. (2016). Proteomics. [Link]

Sources

- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 121616-39-5: guanidine-15N3 hydrochloride | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanidine-15N3 Hydrochloride: A Comprehensive Technical Guide to Isotopic Labeling

For researchers, scientists, and drug development professionals dedicated to advancing the frontiers of molecular understanding, isotopic labeling is an indispensable tool. The precise incorporation of stable isotopes into biomolecules enables a suite of powerful analytical techniques, from Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation to mass spectrometry (MS) for quantitative proteomics. This guide provides an in-depth exploration of Guanidine-15N3 hydrochloride as a versatile and efficient nitrogen source for the isotopic labeling of proteins and other nitrogen-containing biomolecules. We will delve into the underlying metabolic pathways, provide detailed experimental protocols for common research models, and discuss the critical considerations for successful and reproducible labeling experiments.

The Foundation: Isotopic Labeling with Nitrogen-15

Isotopic labeling is the practice of replacing an atom in a molecule with one of its isotopes. Nitrogen-15 (15N) is a stable, non-radioactive isotope of nitrogen. While the natural abundance of 15N is only about 0.37%, it can be enriched in biological samples by providing a 15N-labeled nutrient source during cell growth or protein expression. This enrichment allows for the differentiation of labeled molecules from their unlabeled counterparts in analytical experiments.

The primary applications of 15N labeling in biomedical research include:

-

NMR Spectroscopy: 15N labeling is fundamental for protein NMR. It simplifies complex spectra and enables the use of powerful multidimensional experiments to determine the three-dimensional structure and dynamics of proteins in solution.[1][2]

-

Quantitative Mass Spectrometry: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), 15N labeling allows for the precise relative or absolute quantification of proteins between different cell populations.[3] This is crucial for understanding changes in protein expression in response to drug treatment, disease, or other stimuli.

This compound: A Novel Nitrogen Source

Traditionally, 15N-labeled ammonium salts (e.g., 15NH4Cl) or amino acids have been the go-to sources for metabolic labeling.[4][5] this compound presents a compelling alternative, offering three 15N atoms per molecule. This trivalent nitrogen source has the potential to be a highly efficient donor for isotopic enrichment.

Chemical Properties and Rationale for Use

Guanidine hydrochloride is a well-characterized chaotropic agent, known for its ability to denature proteins at high concentrations. However, at the lower concentrations required for metabolic labeling, it can be utilized by certain microorganisms as a nitrogen source. The hydrochloride salt form ensures good solubility in aqueous culture media.

The core advantage of this compound lies in its stoichiometry. With three 15N atoms, it offers a concentrated source of the stable isotope, which can be particularly beneficial in situations where high levels of enrichment are desired or when media formulations have limitations on the total salt concentration.

The Metabolic Journey: From Guanidine to Protein

The successful incorporation of 15N from this compound into proteins hinges on the cell's ability to metabolize the guanidinium group. In many bacteria, this process is initiated by specific enzymatic pathways that degrade guanidine, releasing its nitrogen atoms into the central nitrogen metabolism.

Enzymatic Degradation of Guanidine

Recent research has elucidated the key enzymes involved in guanidine catabolism in bacteria. The primary pathway involves the following steps:

-

Guanidinase Activity: An enzyme, often a member of the arginase superfamily, catalyzes the hydrolysis of guanidine to urea and ammonia.[6]

-

Urea Carboxylase and Allophanate Hydrolase: In some bacteria, a urea carboxylase preferentially acts on guanidine, initiating its degradation. This is followed by the action of other enzymes, such as carboxyguanidine deiminase and allophanate hydrolase, to ultimately yield ammonia and carbon dioxide.[4][7]

Both pathways result in the liberation of 15N-labeled ammonia and/or the nitrogen atoms within urea.

Entry into Central Nitrogen Metabolism

The released 15N-ammonia enters the cell's central nitrogen pool. From here, it is primarily assimilated into the amino acids glutamate and glutamine through the action of glutamate dehydrogenase and glutamine synthetase, respectively. These two amino acids then serve as the primary nitrogen donors for the biosynthesis of all other amino acids, purines, and pyrimidines. This intricate network of transamination reactions ensures the widespread distribution of the 15N label throughout the proteome.

Figure 1: Metabolic incorporation of 15N from this compound.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound for isotopic labeling in common laboratory model systems. As with any metabolic labeling experiment, optimization may be necessary depending on the specific cell line, expression system, and desired level of enrichment.

Labeling of Recombinant Proteins in E. coli

Escherichia coli is a robust and widely used host for the production of recombinant proteins for structural and functional studies. Labeling is typically performed in a minimal medium to ensure that the sole nitrogen source is the 15N-labeled compound.

Table 1: M9 Minimal Media Recipe for 15N Labeling (per 1 Liter)

| Component | Amount | Notes |

| 5x M9 Salts (Nitrogen-Free) | 200 mL | Prepare a sterile stock solution containing Na2HPO4, KH2PO4, and NaCl. |

| This compound | 1 g | This is the sole nitrogen source. The final concentration is approximately 10.5 mM. |

| 20% (w/v) Glucose | 20 mL | Sterile-filtered. Carbon source. |

| 1 M MgSO4 | 2 mL | Sterile. |

| 1 M CaCl2 | 100 µL | Sterile. |

| Trace Metals Solution (100x) | 1 mL | Sterile-filtered. |

| Sterile, Nuclease-Free Water | to 1 L | |

| Antibiotic | As required |

Step-by-Step Protocol:

-

Starter Culture: Inoculate a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid into 5-10 mL of LB medium. Grow overnight at 37°C with shaking.

-

Adaptation Culture (Optional but Recommended): To adapt the cells to minimal media, inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing unlabeled guanidine hydrochloride (1 g/L). Grow at 37°C until the culture reaches an OD600 of 0.6-0.8.

-

Main Culture Inoculation: Pellet the cells from the adaptation culture and resuspend them in a small volume of 15N-M9 medium. Inoculate 1 L of 15N-M9 medium to an initial OD600 of 0.05-0.1.

-

Growth and Induction: Grow the main culture at 37°C with vigorous shaking. Monitor the OD600. When the OD600 reaches 0.6-0.8, induce protein expression with IPTG (final concentration typically 0.1-1 mM).

-

Expression: Reduce the temperature to 18-25°C and continue shaking for 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Figure 2: Workflow for 15N labeling of proteins in E. coli.

Labeling of Proteins in Mammalian Cells

Isotopic labeling in mammalian cells requires more specialized media, as they have complex nutritional requirements, including essential amino acids that they cannot synthesize. Therefore, the strategy is to use a medium that lacks the standard nitrogen-donating amino acids (like glutamine) and supplement it with their 15N-labeled counterparts, with this compound serving as a source for the synthesis of non-essential amino acids.

Table 2: Modified DMEM for 15N Labeling

| Component | Amount | Notes |

| DMEM lacking L-glutamine, and non-essential amino acids | Per manufacturer's instructions | Base medium. |

| Dialyzed Fetal Bovine Serum (dFBS) | 10% (v/v) | Minimizes unlabeled amino acids. |

| 15N-L-Glutamine | 2-4 mM | Primary nitrogen source for many pathways. |

| This compound | 0.5-1 g/L | Source for non-essential amino acid synthesis. |

| Penicillin-Streptomycin | 1x | To prevent contamination. |

Step-by-Step Protocol:

-

Cell Adaptation: Gradually adapt the mammalian cell line of interest (e.g., HEK293, CHO) to the labeling medium. Start by mixing the regular growth medium with the labeling medium in increasing ratios (e.g., 3:1, 1:1, 1:3) over several passages.

-

Seeding: Once adapted, seed the cells in the 100% labeling medium at a density that allows for several population doublings before harvesting.

-

Growth and Labeling: Culture the cells under standard conditions (e.g., 37°C, 5% CO2). The 15N label will be incorporated as the cells divide and synthesize new proteins.

-

Harvesting: Harvest the cells when they reach the desired confluency or cell number. Wash the cells with ice-cold PBS to remove any residual medium. The cell pellet can be stored at -80°C.

Verification and Analysis of Labeling Efficiency

After protein expression and purification, it is crucial to verify the extent of 15N incorporation. Mass spectrometry is the most common and accurate method for this analysis.

Mass Spectrometry Analysis

-

Protein Digestion: The purified protein is digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectra of the peptides will show a mass shift corresponding to the number of nitrogen atoms in the peptide. By comparing the isotopic distribution of the experimental data with theoretical distributions for different levels of 15N enrichment, the labeling efficiency can be accurately calculated.[8][9][10]

Table 3: Expected Mass Shifts for 100% 15N Incorporation

| Amino Acid | Number of Nitrogen Atoms | Mass Increase (Da) |

| Alanine (A) | 1 | ~1 |

| Arginine (R) | 4 | ~4 |

| Asparagine (N) | 2 | ~2 |

| Aspartic Acid (D) | 1 | ~1 |

| Cysteine (C) | 1 | ~1 |

| Glutamic Acid (E) | 1 | ~1 |

| Glutamine (Q) | 2 | ~2 |

| Glycine (G) | 1 | ~1 |

| Histidine (H) | 3 | ~3 |

| Isoleucine (I) | 1 | ~1 |

| Leucine (L) | 1 | ~1 |

| Lysine (K) | 2 | ~2 |

| Methionine (M) | 1 | ~1 |

| Phenylalanine (F) | 1 | ~1 |

| Proline (P) | 1 | ~1 |

| Serine (S) | 1 | ~1 |

| Threonine (T) | 1 | ~1 |

| Tryptophan (W) | 2 | ~2 |

| Tyrosine (Y) | 1 | ~1 |

| Valine (V) | 1 | ~1 |

NMR Spectroscopy

For proteins destined for NMR studies, the most direct confirmation of successful labeling is the acquisition of a 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum. A well-resolved spectrum with the expected number of cross-peaks is a strong indicator of a properly folded, 15N-labeled protein.

Troubleshooting and Considerations

-

Toxicity: Guanidine hydrochloride can be toxic to cells at high concentrations. If poor cell growth or low protein yield is observed, it may be necessary to optimize the concentration of this compound in the medium. A titration experiment to determine the optimal balance between labeling efficiency and cell viability is recommended.

-

Incomplete Labeling: Incomplete incorporation of the 15N label can complicate data analysis. This can be caused by the presence of unlabeled nitrogen sources in the medium (e.g., from yeast extract in some "minimal" media recipes or from non-dialyzed serum). Ensure that all media components are free of unlabeled nitrogen sources.

-

Metabolic Scrambling: In some cases, the 15N label may be "scrambled" between different amino acids. This is a natural consequence of the interconnectedness of amino acid biosynthesis pathways. While generally not a major issue for uniform labeling, it can be a consideration in selective labeling experiments.[9]

Conclusion

This compound offers a promising and efficient alternative to traditional nitrogen sources for isotopic labeling. Its trivalent nitrogen content and the well-characterized metabolic pathways for its degradation in microorganisms make it a valuable tool for researchers in structural biology, proteomics, and drug discovery. By understanding the underlying principles of its metabolism and following carefully optimized protocols, scientists can leverage this compound to produce high-quality, uniformly 15N-labeled proteins for a wide range of advanced analytical applications.

References

-

Addona, T. A., et al. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1410, 241-54. [Link]

-

Battaglia, M. R., et al. (2023). Guanidine degradation in bacteria reveals an enzyme family of previously unknown function. cettesemaine.utoronto.ca. [Link]

-

Chen, X., et al. (2021). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. Nature Communications, 12(1), 6393. [Link]

-

Nelson, J. W., et al. (2017). Metabolism of Free Guanidine in Bacteria is Regulated by a Widespread Riboswitch Class. Molecular Cell, 65(2), 220-230. [Link]

-

EMBL-EBI. (n.d.). 15N labeling of proteins in E. coli. Protein Expression and Purification Core Facility. [Link]

-

Powers Lab, University of Nebraska-Lincoln. (2022). M9 Minimal Media. UNL. [Link]

-

L-Gomez, M., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry. [Link]

-

University of Leicester. (n.d.). Expressing 15N labeled protein. University of Leicester. [Link]

-

MCSG. (n.d.). 15N labeling in E. coli. MCSG. [Link]

-

Yuan, J., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 842639. [Link]

-

ResearchGate. (n.d.). Approach for peptide quantification using 15N mass spectra. ResearchGate. [Link]

-

Abriata, L. (2023). Protocol and solutions for expression of isotopically labeled proteins in E. coli. Medium. [Link]

-

Klein-Seetharaman, J. (2010). Isotope Labeling in Mammalian Cells. Current protocols in protein science, Chapter 5, Unit 5.23. [Link]

-

Wüthrich, K. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(1), 421-443. [Link]

-

Protein NMR. (n.d.). 15N. Protein NMR. [Link]

-

Berthold, D. A., et al. (n.d.). Top Ten Tips for Producing 13C 15N Protein in Abundance. MIT. [Link]

-

Kihlberg, J., et al. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics, 7(6), 450-459. [Link]

-

Kwiecien, N. W., et al. (2011). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of proteome research, 10(6), 2842–2849. [Link]

-

Kijac, A. Z., et al. (2010). A 1H/15N n.m.r. study of nitrogen metabolism in cultured mammalian cells. The Biochemical journal, 271(2), 485–492. [Link]

-

Kurauskas, V., et al. (2020). Counterintuitive method improves yields of isotopically labelled proteins expressed in flask-cultured Escherichia coli. Scientific Reports, 10(1), 1-9. [Link]

-

HiMedia Laboratories. (n.d.). Dulbecco's Modified Eagle Medium (DMEM). HiMedia Laboratories. [Link]

-

Elabscience. (n.d.). DMEM (High glucose) Complete Medium (15). Elabscience. [Link]

-

Lee, S., et al. (2022). Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. Proceedings of the National Academy of Sciences, 119(19), e2119932119. [Link]

-

Kinde, M. N., et al. (2024). A simple, counter-intuitive method for improving the yield of isotope-labeled protein expression in flask-cultured Escherichia coli. bioRxiv. [Link]

-

Knaus, K. J., et al. (2009). Metabolic labeling of model organisms using heavy nitrogen (15N). Methods in molecular biology, 564, 21-35. [Link]

-

Montelione, G. T., et al. (2012). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in molecular biology, 831, 1–21. [Link]

-

Marley, J., et al. (2016). Isolation and isotopic labeling of bacteria. Protocols.io. [Link]

-

Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature biotechnology, 17(10), 994-999. [Link]

-

Lee, W., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. International Journal of Molecular Sciences, 22(3), 1362. [Link]

-

Cai, M., et al. (2009). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of biomolecular NMR, 43(3), 157–162. [Link]

-

Metallo, C. M., et al. (2016). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology, 1423, 15–29. [Link]

-

ResearchGate. (n.d.). An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli. ResearchGate. [Link]

-

Colorado State University. (n.d.). Expression Protocol in M9 Minimal Media via T7 Promoter. Colorado State University. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. protein-nmr.org.uk [protein-nmr.org.uk]

- 3. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 5. antibodies.cancer.gov [antibodies.cancer.gov]

- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 7. Expression Protocol in M9 Minimal Media via T7 Promoter [structbio.vanderbilt.edu]

- 8. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Unraveling Protein Stability: A Technical Guide to Guanidine-15N3 Hydrochloride-Induced Denaturation

For Researchers, Scientists, and Drug Development Professionals